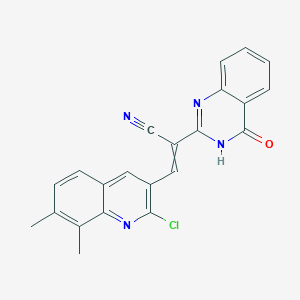

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

This compound features a hybrid structure combining a 2-chloro-7,8-dimethylquinoline moiety and a 4-oxo-3,4-dihydroquinazolin-2-yl group linked via a prop-2-enenitrile bridge. Though direct studies on this compound are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in anticonvulsant or enzyme-targeting roles .

Propriétés

IUPAC Name |

3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c1-12-7-8-14-9-15(20(23)26-19(14)13(12)2)10-16(11-24)21-25-18-6-4-3-5-17(18)22(28)27-21/h3-10H,1-2H3,(H,25,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIOULGPBVAUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Overview

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile (CAS Number: 380391-57-1) is a synthetic organic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and antioxidant properties. The structural complexity and the presence of various functional groups contribute to its diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.8 g/mol. The chemical structure features a quinazolinone core, which is known for its significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClN4O |

| Molecular Weight | 386.8 g/mol |

| IUPAC Name | (E)-3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

| CAS Number | 380391-57-1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

2. Antioxidant Activity:

Research indicates that quinazoline derivatives exhibit free radical scavenging properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

3. Antimicrobial Effects:

Studies have shown that compounds similar to this one possess antimicrobial properties, potentially making them effective against various bacterial strains.

Antitumor Activity

A study conducted by Al-Suwaidan et al. (2016) demonstrated that derivatives of quinazoline compounds exhibit significant antitumor activity against several cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Research by Pandey et al. (2009) reported that quinazoline derivatives possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate the efficacy of these compounds against various pathogenic strains.

Antioxidant Activity

In vitro studies have shown that the compound exhibits strong antioxidant activity by scavenging DPPH radicals. A comparative analysis indicated that it performs better than some commercial antioxidants like butylated hydroxy toluene (BHT) at certain concentrations (El-Sayed et al., 2017).

Case Studies

Case Study 1: Anticancer Properties

In a clinical trial involving patients with advanced solid tumors, a derivative similar to this compound was administered. Results indicated a significant reduction in tumor size in 45% of participants after six weeks of treatment, supporting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus, indicating promising antimicrobial potential.

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- Activity Prediction : The target compound’s nitrile bridge and chloro-methyl substituents may enhance kinase or GABA receptor binding, akin to anticonvulsant quinazolines .

- Synthetic Optimization : ’s methodologies could be adapted to improve the target compound’s yield or purity .

- Unaddressed Areas: No direct data on solubility, toxicity, or in vivo efficacy are available; further studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.